1-(4-Hydroxy-3-methoxyphenyl)butan-1-one
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one, also known as 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-, is a compound with the molecular formula C11H14O3 . It is also known by other names such as Zingerone, Vanillylacetone, and Gingerone . It is a nontoxic and inexpensive compound with varied pharmacological activities .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, one method involves the reaction of 1-(4-hydroxy-3-methoxyphenyl)-3-butanone with sodium borohydride in ethanol at 0°C .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 194.2271 . The IUPAC Standard InChIKey for this compound is OJYLAHXKWMRDGS-UHFFFAOYSA-N .Scientific Research Applications
Electrocatalytic Hydrogenation
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one has been involved in electrocatalytic hydrogenation studies. Bryan and Grimshaw (1997) explored its hydrogenation at a nickel cathode in aqueous ethanol containing sulfuric acid. This process is applied to similar compounds, emphasizing the versatility of this substance in electrocatalytic hydrogenation (Bryan & Grimshaw, 1997).
Fungal Metabolite Research
Dai et al. (2006) identified this compound as a metabolite from the endophytic fungus Nodulisporium sp. This emphasizes the compound's role in the study of natural products and their biological activities (Dai et al., 2006).
Supported Bimetallic Catalysts in Chemical Synthesis
Morad et al. (2017) discussed the use of this compound in chemical synthesis using supported AuPd nanoalloy catalysts. This highlights its role in innovative chemical synthesis techniques (Morad et al., 2017).
Application in Fragrance Synthesis
Kuznetsov et al. (2015) and Kuznetsov et al. (2014) explored the condensation of this compound for the synthesis of fragrant compounds. This research shows its significance in the fragrance industry and organic synthesis (Kuznetsov et al., 2015), (Kuznetsov et al., 2014).
X-ray Crystallography
The compound's structure has been analyzed through X-ray crystallography, as demonstrated by Shi and Jiang (1999), contributing to our understanding of its molecular configuration (Shi & Jiang, 1999).
Application in Flavor Synthesis
A study by the European Food Safety Authority (2016) included 1-(4-Hydroxy-3-methoxyphenyl)butan-2-one in the evaluation of aromatic ketones for flavoring in animal feed, underscoring its relevance in food and flavor science (Aquilina et al., 2016).
Mechanism of Action
Target of Action
It is known that this compound is an important organic synthesis intermediate, often used in the preparation of natural product synthesis or organic synthesis reactions .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ether and ethanol .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSJFVUBBVFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554766 | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64142-23-0 | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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